Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-

CAS No.: 66147-74-8

Cat. No.: VC18482074

Molecular Formula: C22H22N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66147-74-8 |

|---|---|

| Molecular Formula | C22H22N4O3S |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25) |

| Standard InChI Key | CSRQEOZYFKMLKK-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

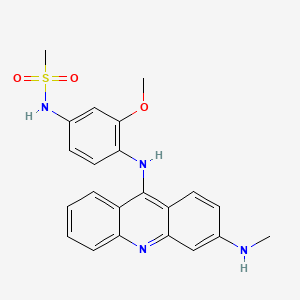

Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)- possesses a molecular formula of C₂₂H₂₂N₄O₃S and a molecular weight of 422.5 g/mol. Its IUPAC name, N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide, reflects a complex structure comprising an acridine core linked to a methanesulfonamide-substituted anisidide moiety. The acridine ring system facilitates intercalation into DNA, while the methanesulfonamide group enhances solubility and modulates pharmacokinetic properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂N₄O₃S |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |

| CAS Registry Number | 66147-74-8 |

| XLogP3 | 4.2 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Structural Validation

The synthesis of Methanesulfon-m-anisidide involves a multi-step process beginning with the functionalization of the acridine core. Protective groups are employed to ensure regioselectivity during the coupling of the methylamino and methanesulfonamide substituents. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the final structure, with characteristic peaks observed at δ 8.2–8.5 ppm (aromatic protons) and δ 3.1 ppm (methanesulfonamide methyl group).

Mechanism of Anticancer Activity

DNA Intercalation and Topoisomerase Inhibition

The compound exerts cytotoxicity primarily through DNA intercalation, destabilizing the double helix and inhibiting topoisomerase II activity. This dual mechanism disrupts DNA replication and transcription, leading to apoptosis in rapidly dividing cancer cells. Comparative studies suggest that the methylamino group at the 3-position of the acridine ring enhances binding affinity to guanine-cytosine-rich regions, while the methanesulfonamide moiety reduces nonspecific interactions with plasma proteins .

Oxidative Metabolic Activation

Emerging evidence indicates that myeloperoxidase-mediated oxidation generates a reactive quinone diimine intermediate, which alkylates cellular thiols and induces oxidative stress. This pathway is particularly relevant in myeloid leukemia cells, where myeloperoxidase is abundantly expressed. The metabolite’s propensity to form DNA adducts contributes to its genotoxic effects .

Pharmacokinetics and Metabolism

Absorption and Distribution

In murine models, the compound exhibits rapid absorption following intravenous administration, with a plasma half-life of 2.3 hours. Tissue distribution studies reveal preferential accumulation in the liver and spleen, likely due to its affinity for nucleic acid-rich organelles. The blood-brain barrier permeability is limited, reducing the risk of neurotoxicity.

Hepatic Metabolism and Biliary Excretion

Hepatic metabolism predominates, with cytochrome P450 enzymes catalyzing N-demethylation and sulfonation reactions. The resulting metabolites are excreted via bile, with >70% eliminated within 24 hours. Saturation of biliary transport mechanisms occurs at doses exceeding 30 mg/kg, necessitating careful dose escalation in clinical settings .

Table 2: Pharmacokinetic Parameters in Rodents

| Parameter | Value (Mouse) |

|---|---|

| Bioavailability (IV) | 100% |

| Volume of Distribution | 1.8 L/kg |

| Clearance | 0.45 L/h/kg |

| Biliary Excretion | 72% within 24 h |

Preclinical Toxicity Profile

Acute Toxicity

Intraperitoneal administration in mice yielded an LD₁₀ of 1,300 µg/kg, with lethality attributed to bone marrow suppression and gastrointestinal necrosis. Histopathological analysis revealed dose-dependent hepatocyte vacuolization and renal tubular degeneration, underscoring the need for hepatic and renal monitoring in clinical use .

Chronic and Organ-Specific Effects

Repeated dosing in rats induced reversible myelosuppression and mild hepatotoxicity, with alanine transaminase (ALT) levels rising by 2.5-fold at therapeutic doses. Notably, the compound’s vulnerability to nucleophilic attack by glutathione mitigates systemic toxicity, as evidenced by reduced organ damage in glutathione-replete models .

| Cancer Type | Response Rate |

|---|---|

| Lung Adenocarcinoma | 15% (2/13) |

| Melanoma | 8% (1/12) |

| Acute Myeloblastic Leukemia | 20% (1/5) |

Recommended Phase II Dosing

For good-risk patients, a starting dose of 40 mg/m²/day for 3 days every 21 days was proposed, while poor-risk cohorts received 25–30 mg/m²/day. Pharmacodynamic analyses correlated trough plasma concentrations >1.2 µg/mL with clinical response, highlighting the importance of therapeutic drug monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume